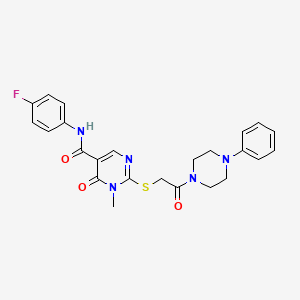

N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

This compound is a pyrimidine-based carboxamide derivative featuring a fluorophenyl group at the N-position, a methyl substituent at the 1-position, and a thioether-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain at the 2-position. The fluorophenyl group enhances lipophilicity and metabolic stability, common strategies in medicinal chemistry to optimize pharmacokinetics.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O3S/c1-28-23(33)20(22(32)27-18-9-7-17(25)8-10-18)15-26-24(28)34-16-21(31)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJLMKBYVRZEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide, identified by its CAS number 894030-18-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN4O3S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 894030-18-3 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to the pyrimidine scaffold. In particular, derivatives of pyrimidine have shown promising results against various cancer cell lines. For instance, compounds similar to N-(4-fluorophenyl)-1-methyl-6-oxo have been evaluated for their ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

A study demonstrated that certain derivatives can significantly induce apoptosis in cancer cell lines through mitochondrial pathways. The treatment with these compounds resulted in increased reactive oxygen species (ROS) levels and depolarization of mitochondrial membranes, leading to cell death. For example, a compound in this class induced apoptosis in MGC-803 cells at concentrations of 2.5, 5, and 10 μM, resulting in 10.05%, 36.11%, and 83.08% apoptosis rates respectively compared to controls .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that compounds with similar structures exhibit antimicrobial activities. The presence of the piperazine moiety is particularly noted for enhancing antimicrobial efficacy.

Table: Summary of Biological Activities

| Activity Type | Reference | IC50 Values (μM) |

|---|---|---|

| Anticancer (A549) | Xia et al., 2022 | 49.85 |

| Apoptosis Induction | Current Study | Varies (10 μM: 83.08%) |

| Antimicrobial | Literature Review | Not specified |

The mechanisms by which N-(4-fluorophenyl)-1-methyl-6-oxo exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : It activates apoptotic pathways through ROS generation and mitochondrial dysfunction.

- Antimicrobial Action : The structure may facilitate interactions with microbial targets, although specific mechanisms require further elucidation.

Future Directions

Further research is necessary to explore the full therapeutic potential of N-(4-fluorophenyl)-1-methyl-6-oxo and its derivatives. Key areas for future study include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand the pathways involved in its biological activity.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine and dihydropyrimidine carboxamides. Key analogues and their distinguishing features are outlined below:

Electronic and Steric Considerations

- Thioether Linkage : The thioethyl group in the target compound and AZ257 () introduces conformational flexibility compared to rigid oxadiazole () or amine-linked analogues (). This may enhance binding to shallow receptor pockets.

- Piperazine vs.

- Fluorophenyl vs. Bromophenyl : Fluorine’s electronegativity improves membrane permeability over bromine’s bulkier, polarizable nature, which may favor halogen bonding in brominated analogues.

Pharmacological Implications

- Metabolic Stability : The oxadiazole group () and fluorophenyl group (target compound) both resist oxidative metabolism, whereas hydroxylated analogues () are prone to glucuronidation.

Research Findings and Hypotheses

- Receptor Profiling : Piperazine-containing analogues (target compound, ) are hypothesized to interact with GPCRs (e.g., 5-HT1A), while dihydropyridines () may target voltage-gated ion channels.

- Solubility: The dimethylaminoethyl group in ’s thienopyrimidine derivative enhances water solubility (>5 mg/mL) compared to the target compound’s lipophilic profile (<1 mg/mL).

- Synthetic Accessibility : The thioether linkage in the target compound allows modular synthesis via Michael addition, whereas oxadiazole-containing analogues () require cyclization steps, increasing synthetic complexity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can flow chemistry techniques optimize its production?

- Methodological Answer : Traditional multistep organic synthesis is typically employed, involving sequential coupling of the pyrimidine core with the 4-fluorophenyl and 4-phenylpiperazine moieties. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility by enabling precise control over reaction parameters (temperature, residence time) and reducing side reactions. Design of Experiments (DoE) and statistical modeling are critical for optimizing flow conditions .

Q. Which analytical techniques are essential for characterizing purity and identifying process-related impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for detecting low-abundance impurities, such as the 2-aminopropan-2-yl derivative (a common process impurity in pyrimidine analogs). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and X-ray crystallography can resolve structural ambiguities, particularly for differentiating regioisomers or tautomers .

Q. How can researchers assess the compound's solubility and stability in physiological buffers?

- Methodological Answer : Use shake-flask or potentiometric titration methods to measure solubility across pH ranges (e.g., 1.2–7.4). Accelerated stability studies under stress conditions (e.g., 40°C/75% RH) with HPLC monitoring can identify degradation products. The thioether linkage may require redox stability assays using glutathione or hydrogen peroxide .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the pharmacokinetic impact of the 4-phenylpiperazine moiety?

- Methodological Answer : Conduct cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4/2D6) to assess metabolic interactions. Plasma protein binding (PPB) studies using equilibrium dialysis and permeability assays (e.g., Caco-2 monolayer) can predict bioavailability. The piperazine group’s basicity may enhance solubility but reduce blood-brain barrier penetration .

Q. How can contradictory data on the compound’s biological activity be resolved experimentally?

- Methodological Answer : Validate target engagement using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular kinase inhibition). Impurity profiling (e.g., residual solvents, byproducts from ) is critical, as even 0.1% impurities can skew bioactivity results. Dose-response curves with strict QC thresholds (e.g., R² > 0.95) mitigate variability .

Q. What strategies optimize the compound’s selectivity against off-target receptors or enzymes?

- Methodological Answer : Employ proteome-wide activity-based profiling (e.g., kinome-wide screening) to identify off-target interactions. Structure-activity relationship (SAR) studies can guide modular substitutions—e.g., replacing the 4-phenylpiperazine with a morpholine group to reduce hERG channel liability. Molecular dynamics simulations predict binding mode differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.